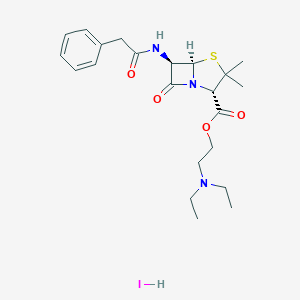

Penethamate Hydriodide

Vue d'ensemble

Description

Le penéthamate hydriodide est un agent antimicrobien vétérinaire principalement utilisé pour ses propriétés antibactériennes. Il s'agit de l'ester diéthylaminoéthylique de la benzylpénicilline et il est couramment utilisé dans le traitement de la mammite chez les vaches et des infections bactériennes chez diverses espèces, y compris les bovins, les porcs, les chevaux, les chèvres et les moutons . Le composé est connu pour sa capacité à se convertir en benzylpénicilline, qui bloque la biosynthèse des parois cellulaires bactériennes, le rendant efficace contre une large gamme d'infections bactériennes .

Applications De Recherche Scientifique

Penethamate hydriodide is extensively used in veterinary medicine for its antimicrobial properties. It is particularly effective in treating mastitis in dairy cows, a condition caused by bacterial infections in the udder . The compound is also used in the treatment of bacterial infections in other animals, including pigs, horses, goats, and sheep .

Its ability to convert into benzylpenicillin makes it a valuable compound in the study of penicillin derivatives and their mechanisms of action .

Mécanisme D'action

Target of Action

Penethamate Hydriodide is a prodrug that primarily targets bacterial cells . Its antimicrobial activity is exclusively related to benzylpenicillin , which is released upon hydrolysis of this compound . Benzylpenicillin, also known as penicillin G, is a broad-spectrum antibiotic that is active against a wide range of gram-positive and some gram-negative bacteria .

Mode of Action

The mode of action of this compound involves the inhibition of bacterial cell wall synthesis . Upon administration, this compound is rapidly converted into benzylpenicillin . Benzylpenicillin then binds to penicillin-binding proteins located on the inner membrane of the bacterial cell wall . This binding inhibits the final step of cell wall synthesis, leading to cell lysis and death .

Biochemical Pathways

The biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound prevents the formation of peptidoglycan cross-links in the bacterial cell wall . This weakens the cell wall and leads to osmotic lysis (bursting due to increased internal pressure) .

Pharmacokinetics

This compound exhibits rapid absorption and high bioavailability . It is rapidly converted into benzylpenicillin, with a half-life of 23 minutes at 37°C and pH 7.3 . In tissue homogenate at 32°C, half of the this compound was hydrolyzed within two hours, and no this compound remained after 20 hours .

Result of Action

The result of this compound’s action is the effective treatment of bacterial infections in various animal species . It is used in intramammary products for the treatment of mastitis in cows and as an injectable solution for the treatment of bacterial infections in swine, cattle, horses, goats, and sheep .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the rate of conversion of this compound to benzylpenicillin is dependent on the temperature and pH of the environment . At physiological conditions (37°C and pH 7.3), the half-life of this compound in aqueous solution is 23 minutes .

Analyse Biochimique

Biochemical Properties

Penethamate Hydriodide is a prodrug from which benzylpenicillin and diethylaminoethanol are released by hydrolysis . The antimicrobial activity of the compound is exclusively related to benzylpenicillin . It interacts with bacterial cell wall biosynthesis enzymes, thereby exerting its antimicrobial effects .

Cellular Effects

The primary cellular effect of this compound is the inhibition of bacterial cell wall synthesis . This leads to the death of the bacteria, thereby treating the infection. The compound is used in the treatment of mastitis in cows and bacterial infections in a range of species including swine, cattle, horse, goat, and sheep .

Molecular Mechanism

The molecular mechanism of action of this compound involves the hydrolysis of the compound to release benzylpenicillin and diethylaminoethanol . Benzylpenicillin then interacts with the enzymes involved in bacterial cell wall synthesis, inhibiting their function and leading to the death of the bacteria .

Temporal Effects in Laboratory Settings

In aqueous solution at physiological conditions (37°C and pH 7.3), the half-life of this compound is 23 minutes . In tissue homogenate at 32°C, half of the this compound was hydrolyzed within two hours, and at 20 hours no this compound remained .

Dosage Effects in Animal Models

In laboratory animals, the acute LD50 of this compound is greater than or equal to 2000 mg/kg body weight following oral or subcutaneous administration, 300-1650 mg/kg following intraperitoneal administration, and 30-90 mg/kg body weight in connection with intravenous administration .

Metabolic Pathways

Upon administration, this compound is rapidly converted into benzylpenicillin . This conversion involves the hydrolysis of this compound, a process that is likely facilitated by esterases present in the body .

Transport and Distribution

Given its use in intramammary products for the treatment of mastitis in cows and as an injectable for the treatment of bacterial infections in various species, it can be inferred that the compound is likely distributed systemically .

Subcellular Localization

Given that its active metabolite, benzylpenicillin, acts on the bacterial cell wall, it is likely that this compound or its metabolites localize to the site of bacterial cell wall synthesis .

Méthodes De Préparation

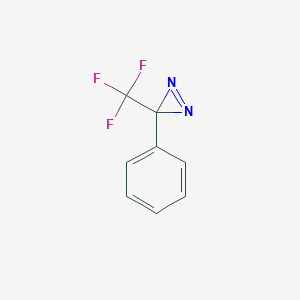

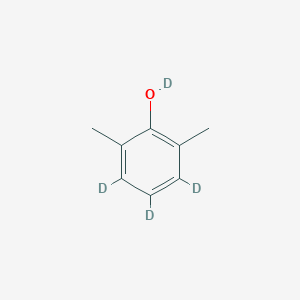

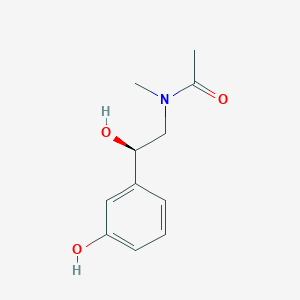

Voies synthétiques et conditions de réaction : La synthèse du penéthamate hydriodide implique plusieurs étapes. Une méthode comprend l'amination réductrice d'un composé avec de l'acétaldéhyde en présence d'un agent réducteur . Le processus est effectué dans un solvant sous des conditions contrôlées pour assurer un rendement et une pureté élevés. Une autre méthode implique la réaction d'ouverture de cycle d'un composé avec de l'aziridine en conditions acides (pH 5-6), en utilisant des acides comme l'acide phosphorique ou l'acide sulfurique .

Méthodes de production industrielle : La production industrielle du penéthamate hydriodide suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour la production de masse, garantissant un rendement et une pureté élevés. L'utilisation de techniques et d'équipements avancés permet de maintenir la qualité et la constance du produit final .

Analyse Des Réactions Chimiques

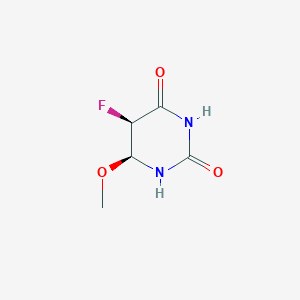

Types de réactions : Le penéthamate hydriodide subit une hydrolyse, où il est converti en benzylpénicilline et en diéthylaminoéthanol. Cette réaction est influencée par la température et le pH, des températures et des niveaux de pH plus élevés accélérant le processus d'hydrolyse .

Réactifs et conditions courantes :

Hydrolyse : Eau et conditions légèrement acides ou basiques.

Amination réductrice : Agents réducteurs et acétaldéhyde.

Réaction d'ouverture de cycle : Aziridine et acides comme l'acide phosphorique ou l'acide sulfurique.

Principaux produits :

Benzylpénicilline : Le principal produit actif formé à partir de l'hydrolyse du penéthamate hydriodide.

Diéthylaminoéthanol : Un sous-produit de la réaction d'hydrolyse.

4. Applications de la recherche scientifique

Le penéthamate hydriodide est largement utilisé en médecine vétérinaire pour ses propriétés antimicrobiennes. Il est particulièrement efficace dans le traitement de la mammite chez les vaches laitières, une affection causée par des infections bactériennes dans la mamelle . Le composé est également utilisé dans le traitement des infections bactériennes chez d'autres animaux, y compris les porcs, les chevaux, les chèvres et les moutons .

Sa capacité à se convertir en benzylpénicilline en fait un composé précieux dans l'étude des dérivés de la pénicilline et de leurs mécanismes d'action .

5. Mécanisme d'action

Le penéthamate hydriodide agit comme un prodrug, se convertissant en benzylpénicilline lors de l'hydrolyse. La benzylpénicilline agit en inhibant la synthèse des parois cellulaires bactériennes, conduisant à la lyse et à la mort des bactéries . Les cibles moléculaires de la benzylpénicilline comprennent les protéines liant la pénicilline, qui sont essentielles pour la réticulation des chaînes de peptidoglycanes dans la paroi cellulaire bactérienne .

Comparaison Avec Des Composés Similaires

Le penéthamate hydriodide est similaire à d'autres dérivés de la pénicilline, comme la procaïne pénicilline. Les deux composés partagent des propriétés pharmacologiques et des mécanismes d'action similaires, car ils se convertissent en benzylpénicilline lors de l'hydrolyse . le penéthamate hydriodide possède une activité anesthésique locale, un effet également observé avec d'autres esters de diéthylaminoéthanol .

Composés similaires :

Procaïne pénicilline : Partage des propriétés pharmacologiques et des mécanismes d'action similaires.

Benzylpénicilline : Le produit actif formé à partir de l'hydrolyse du penéthamate hydriodide.

Le penéthamate hydriodide se distingue par son utilisation spécifique en médecine vétérinaire et son efficacité dans le traitement de la mammite chez les vaches laitières. Ses propriétés et applications uniques en font un composé précieux à la fois en pratique vétérinaire et en recherche scientifique.

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRCFDRXQPRCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32IN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

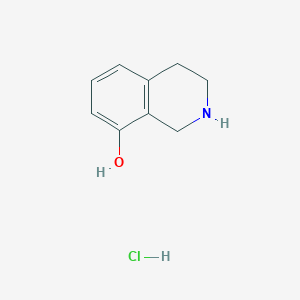

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)